Tetrasodium 3,3-((3,3-diethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 3,3-((3,3-diethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is then functionalized with ethoxy groups and further reacted to introduce azo linkages. The final steps involve the sulfonation and introduction of sodium ions to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves controlled reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity. The final product is usually purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye for staining and visualization in various analytical techniques. It is also employed in the study of azo compound reactivity and stability.
Biology
In biological research, it is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications, including as antimicrobial agents.
Industry
Industrially, it is used in the production of textiles, plastics, and inks due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo linkages, which can undergo reversible redox reactions. These reactions are crucial for its color properties. The molecular targets include various substrates that interact with the azo groups, leading to changes in coloration.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 3,3-((3,3-dimethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate)
- Tetrasodium 3,3-((3,3-dimethyl(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate)
Uniqueness
The presence of ethoxy groups in Tetrasodium 3,3-((3,3-diethoxy(1,1-biphenyl)-4,4-diyl)bis(azo))bis(5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonate) imparts unique solubility and reactivity characteristics compared to its dimethoxy and dimethyl counterparts. This makes it particularly valuable in applications requiring specific solubility and stability profiles.
Properties
CAS No. |
94200-17-6 |
---|---|
Molecular Formula |
C50H36N6Na4O18S4 |
Molecular Weight |
1229.1 g/mol |
IUPAC Name |
tetrasodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-ethoxyphenyl]-2-ethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C50H40N6O18S4.4Na/c1-3-73-39-21-29(15-17-35(39)53-55-45-41(77(67,68)69)23-31-19-33(75(61,62)63)25-37(43(31)47(45)57)51-49(59)27-11-7-5-8-12-27)30-16-18-36(40(22-30)74-4-2)54-56-46-42(78(70,71)72)24-32-20-34(76(64,65)66)26-38(44(32)48(46)58)52-50(60)28-13-9-6-10-14-28;;;;/h5-26,57-58H,3-4H2,1-2H3,(H,51,59)(H,52,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4 |
InChI Key |
JGYCHXDHLBXPGK-UHFFFAOYSA-J |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)O)OCC)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C8=CC=CC=C8)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.